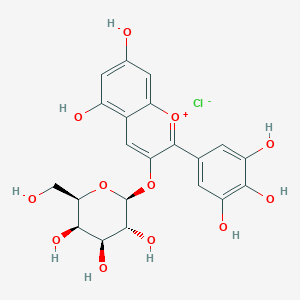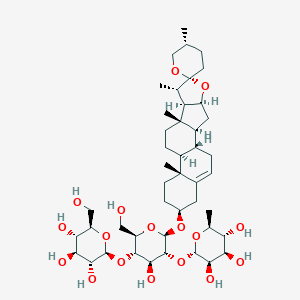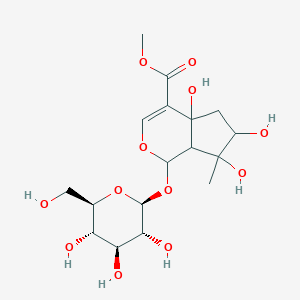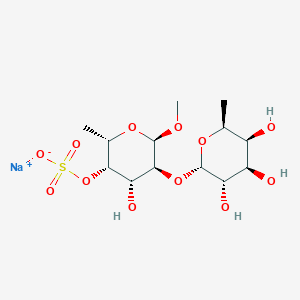
Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate (MFFS) is a complex carbohydrate molecule that has attracted the attention of the scientific community due to its unique biochemical and physiological properties. MFFS is a sulfated fucosylated glycan that is found in various biological systems, including the extracellular matrix, cell surfaces, and secretions. This molecule has been shown to play a critical role in several biological processes, including cell adhesion, cell signaling, and immune response.
Mécanisme D'action
Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate exerts its biological effects through various mechanisms, including binding to specific receptors on cell surfaces, modulating the activity of enzymes and signaling pathways, and regulating the expression of genes. Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate has been shown to interact with various proteins, including selectins, integrins, and growth factors, which are involved in cell adhesion, migration, and proliferation.
Effets Biochimiques Et Physiologiques
Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate has been shown to have various biochemical and physiological effects, including modulating the activity of enzymes and signaling pathways, regulating gene expression, and modulating the immune response. Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate has been shown to be involved in several biological processes, including cell adhesion, migration, and proliferation, immune response, and cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate is a complex molecule that can be challenging to synthesize and purify, which can limit its use in laboratory experiments. However, Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate has several advantages, including its ability to modulate the activity of enzymes and signaling pathways, regulate gene expression, and modulate the immune response. These properties make Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate a valuable tool for studying various biological processes and developing new therapies for diseases such as cancer and autoimmune disorders.
Orientations Futures
There are several future directions for research on Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate, including investigating its role in tissue development and regeneration, exploring its potential as a therapeutic target for cancer and autoimmune disorders, and developing new methods for synthesizing and purifying Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate. Additionally, future research could focus on elucidating the molecular mechanisms underlying the biological effects of Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate and identifying new receptors and signaling pathways that interact with Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate.
Conclusion:
In conclusion, Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate is a complex carbohydrate molecule that has several unique biochemical and physiological properties. Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate has been extensively studied in various scientific fields, including glycobiology, immunology, and cancer research. Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate exerts its biological effects through various mechanisms, including binding to specific receptors on cell surfaces, modulating the activity of enzymes and signaling pathways, and regulating the expression of genes. Despite the challenges associated with synthesizing and purifying Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate, this molecule has several advantages that make it a valuable tool for studying various biological processes and developing new therapies for diseases such as cancer and autoimmune disorders.
Méthodes De Synthèse
Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. One of the most common chemical synthesis methods involves the use of fucose and sulfate donors, which are coupled together to form Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate. Enzymatic synthesis methods involve the use of fucosyltransferases and sulfotransferases to catalyze the formation of Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate from precursor molecules.
Applications De Recherche Scientifique
Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate has been extensively studied in various scientific fields, including glycobiology, immunology, and cancer research. In glycobiology, Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate has been shown to play a critical role in cell adhesion and migration, which are essential processes in tissue development and regeneration. In immunology, Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate has been shown to modulate the immune response by regulating the activity of immune cells such as T cells and macrophages. In cancer research, Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate has been shown to be involved in tumor cell invasion and metastasis.
Propriétés
Numéro CAS |
131511-45-0 |
|---|---|
Nom du produit |
Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate |
Formule moléculaire |
C13H24NaO12S |
Poids moléculaire |
426.37 g/mol |
Nom IUPAC |
sodium;[(2S,3S,4S,5S,6R)-4-hydroxy-6-methoxy-2-methyl-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate |
InChI |
InChI=1S/C13H24O12S.Na/c1-4-6(14)7(15)8(16)12(22-4)24-11-9(17)10(25-26(18,19)20)5(2)23-13(11)21-3;/h4-17H,1-3H3,(H,18,19,20);/q;+1/p-1/t4-,5-,6+,7+,8-,9+,10+,11-,12-,13+;/m0./s1 |
Clé InChI |
XYBKNXNYIFYNLY-LOUHMKPMSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2OC)C)OS(=O)(=O)[O-])O)O)O)O.[Na+] |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC)C)OS(=O)(=O)[O-])O)O)O)O.[Na+] |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC)C)OS(=O)(=O)[O-])O)O)O)O.[Na+] |
Synonymes |
methyl-2-O-alpha-L-fluoropyranosyl-alpha-L-fucopyranoside 4-sulfate methyl-2-O-fucopyranosylfucopyranoside 4-sulfate MFPFP-4S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



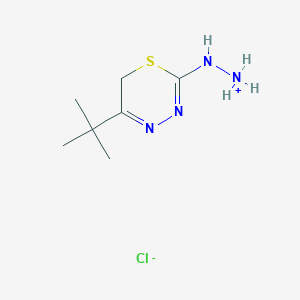
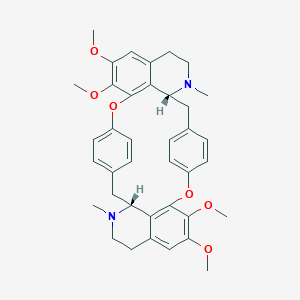
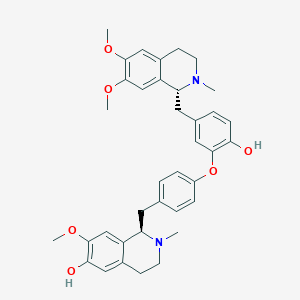
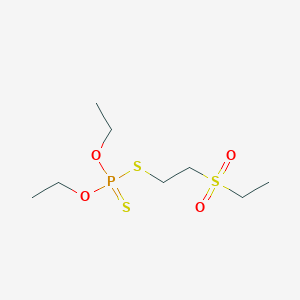
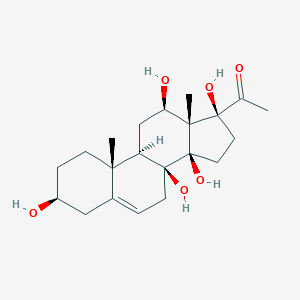
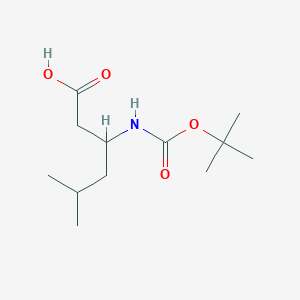
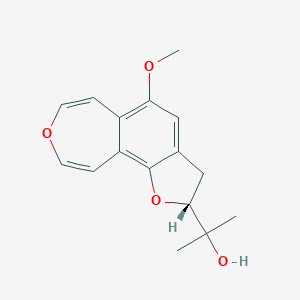
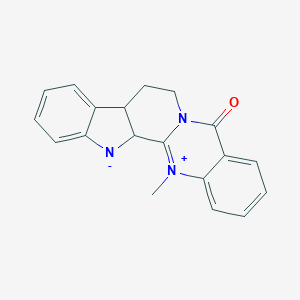
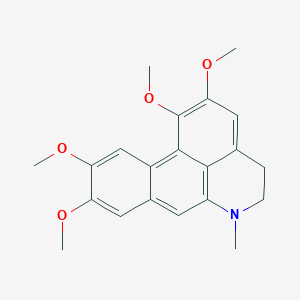
![tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B150075.png)

